Ferric-EDTA

Descripción general

Descripción

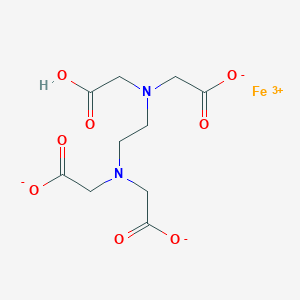

Ferric-EDTA, also known as ferric ethylenediaminetetraacetic acid, is a coordination complex formed from ferric ions and ethylenediaminetetraacetic acid. This compound is widely used due to its ability to solubilize iron (III) in water, making it bioavailable for various applications. This compound appears as a yellowish aqueous solution and is commonly used in agriculture, medicine, and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ferric-EDTA is synthesized by combining ferrous salts with aqueous solutions of ethylenediaminetetraacetic acid. The reaction typically occurs near neutral pH, where the principal complex formed is [Fe(EDTA)(H₂O)]⁻. The synthesis involves the following steps:

- Dissolve ethylenediaminetetraacetic acid in water.

- Add ferrous salts to the solution.

- Adjust the pH to near neutral using sodium hydroxide or other suitable bases.

- The resulting solution contains the

Actividad Biológica

Ferric-EDTA (Ferric Ethylenediaminetetraacetic Acid) is a chelated form of iron that exhibits various biological activities, particularly in the fields of nutrition and microbiology. This article explores its biological activity, including its effectiveness in treating iron deficiency anemia, its interactions with microorganisms, and its safety profile based on diverse research findings.

Overview of this compound

This compound is commonly used as a nutritional supplement and food fortificant due to its enhanced bioavailability compared to other iron sources. It is recognized for its ability to provide iron in a form that is more readily absorbed by the body, making it particularly useful in addressing iron deficiency anemia (IDA).

Nutritional Efficacy

Bioavailability and Iron Deficiency Anemia

Research indicates that iron from ferric sodium EDTA is 2 to 3 times more bioavailable than iron from other mineral sources. This has significant implications for populations at risk of IDA, such as children and women of reproductive age. A study demonstrated that low-dose this compound supplements were as effective as high-dose iron in reducing anemia among adolescent schoolgirls, highlighting its potential as a safe and effective treatment option for IDA .

Table 1: Comparison of Iron Sources in Bioavailability

| Iron Source | Bioavailability (Relative) |

|---|---|

| Ferric Sodium EDTA | 2-3 times higher |

| Ferrous Sulfate | Baseline |

| Ferric Citrate | Moderate |

Microbial Interactions

Role in Microbial Reduction

This compound also plays a role in environmental microbiology. It has been shown to be reduced by iron-reducing bacteria, which can influence microbial dynamics in various systems. For instance, a strain of Escherichia coli was studied for its ability to reduce Fe(III)EDTA back to Fe(II)EDTA under anaerobic conditions. The efficiency of this reduction was affected by the concentration of Fe(II)EDTA-NO present, indicating a complex interaction between the compound and microbial metabolism .

Case Study: Bioremediation Applications

In bioremediation processes, this compound can be utilized to enhance the degradation of pollutants. For example, it has been integrated into chemical absorption-biological reduction systems to remove nitrogen oxides from flue gas effectively. The presence of this compound aids in the regeneration of spent scrubber solutions through microbial activity .

Safety Profile

Toxicity and Genotoxicity Studies

This compound has been evaluated for its safety in various studies. It has been classified as practically non-toxic based on acute inhalation toxicity studies . Furthermore, there is no significant evidence suggesting that ferric sodium EDTA poses genotoxic risks. Studies indicate that it does not raise concerns regarding carcinogenicity or chronic toxicity at proposed usage levels .

Developmental Toxicity and Mutagenicity

While some studies have indicated potential mutagenicity in specific assays, these results are often attributed to high concentrations of iron rather than the compound itself . The consensus among regulatory bodies is that this compound is safe for use in food fortification and dietary supplements when consumed within established limits.

Aplicaciones Científicas De Investigación

Nutritional Applications

1. Food Fortification

Ferric-EDTA is widely used as a food additive to combat iron deficiency anemia. It is considered a highly bioavailable source of iron, with studies indicating that iron from ferric sodium EDTA is 2 to 3 times more bioavailable than from other mineral sources. The European Food Safety Authority has concluded that ferric sodium EDTA can safely be added to foods for nutritional purposes, including food supplements and fortified foods, without raising safety concerns regarding genotoxicity or carcinogenicity .

2. Efficacy in Anemia Treatment

Research has demonstrated the effectiveness of ferric sodium EDTA in treating iron deficiency anemia (IDA). A study comparing various oral iron sources found that a formulation based on ferric sodium EDTA significantly improved hematological parameters in patients with chronic kidney disease and functional IDA compared to traditional ferrous sulfate treatments . This formulation also showed a reduction in systemic inflammation markers such as C-reactive protein, which is crucial for patients with chronic conditions .

Medical Applications

1. Treatment of Iron Deficiency Anemia

This compound is utilized in clinical settings for the management of IDA. A fast-track anemia clinic study indicated that micronutrient supplements containing low-dose this compound were as effective as higher doses of iron in reducing anemia symptoms . This finding suggests that this compound can be a cost-effective alternative for managing IDA.

2. Impact on Cellular Mechanisms

Recent research indicates that this compound influences cellular mechanisms related to cancer biology. Studies have shown that it increases levels of the onco-protein amphiregulin and its receptor, which may have implications for cancer treatment strategies . This highlights the potential dual role of this compound in both nutritional supplementation and therapeutic applications.

Environmental Applications

1. Agricultural Use

In agriculture, this compound is employed as a chelating agent to enhance the availability of iron in soil, thereby improving plant growth and yield. It is also used in molluscicides, demonstrating its versatility beyond nutritional applications .

Data Tables

Case Studies

Case Study 1: Ferric Sodium EDTA in Chronic Kidney Disease

A clinical trial involving elderly patients with chronic kidney disease showed that those treated with ferric sodium EDTA experienced significant improvements in hemoglobin levels and other iron parameters compared to those receiving traditional treatments. This suggests that ferric sodium EDTA could be a superior option for managing anemia in this population .

Case Study 2: Food Fortification Initiatives

In various countries, programs utilizing ferric sodium EDTA for food fortification have successfully reduced rates of iron deficiency anemia among vulnerable populations, particularly children and pregnant women. These initiatives demonstrate the compound's effectiveness in public health strategies aimed at improving nutritional status .

Propiedades

IUPAC Name |

2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate;iron(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.Fe/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMQUZPKALKDCA-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FeN2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15275-07-7 (Parent) | |

| Record name | Ethylenediaminetetraacetic acid, Fe(III) chelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017099819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0066163 | |

| Record name | Fe(III)-EDTA complex (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17099-81-9 | |

| Record name | Ferric-EDTA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17099-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylenediaminetetraacetic acid, Fe(III) chelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017099819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferrate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, hydrogen (1:1), (OC-6-21)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fe(III)-EDTA complex (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrogen [[N,N'-ethylenebis[N-(carboxymethyl)glycinato]](4-)-N,N',O,O',ON,ON']ferrate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.